molecular formula C16H18BrN5O8 B13854793 8-Bromo-2',3',5'-tri-O-acetylguanosine-13C2,15N

8-Bromo-2',3',5'-tri-O-acetylguanosine-13C2,15N

Cat. No.: B13854793
M. Wt: 491.23 g/mol
InChI Key: JLZCAXCVNVVXJL-FZXKLGSOSA-N
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Description

8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is a stable isotope-labeled compound. It is an intermediate in the synthesis of 8-Aminoguanosine-13C2,15N, which is a potent inhibitor of purine nucleoside phosphorylase. This compound is also a labeled analog of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N involves the bromination of guanosine followed by acetylation. The isotopic labeling with 13C and 15N is achieved through the use of labeled precursors in the synthesis process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are typically used to hydrolyze the acetyl groups.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is 8-Bromo-guanosine.

Scientific Research Applications

8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of other labeled compounds.

    Biology: In studies involving nucleoside analogs and their interactions with enzymes.

    Medicine: Potential use in the development of antiviral and anticancer agents.

    Industry: Used in the production of labeled compounds for research and development.

Mechanism of Action

The mechanism of action of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N involves its conversion to 8-Aminoguanosine-13C2,15N, which inhibits purine nucleoside phosphorylase. This inhibition disrupts the purine salvage pathway, affecting nucleotide metabolism.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2’,3’,5’-tri-O-acetylguanosine: The unlabeled analog.

    8-Aminoguanosine: A potent inhibitor of purine nucleoside phosphorylase.

    8-Bromo-guanosine: The hydrolysis product of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N.

Uniqueness

8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is unique due to its stable isotope labeling, which allows for detailed studies in metabolic pathways and enzyme interactions.

Properties

Molecular Formula

C16H18BrN5O8

Molecular Weight

491.23 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)/t8-,10-,11-,14-/m1/s1/i9+1,12+1,19+1

InChI Key

JLZCAXCVNVVXJL-FZXKLGSOSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)Br)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C

Origin of Product

United States

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